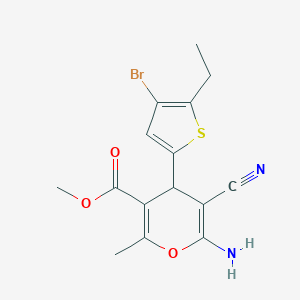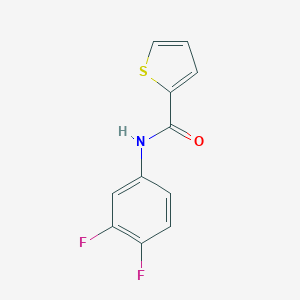
N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamide, also known as FMOC-L-Valine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and medicinal chemistry. It has been used as a building block for the synthesis of peptides, proteins, and other bioactive molecules. Additionally, N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee has been used in the development of new drugs for the treatment of various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the biosynthesis of various molecules, including proteins and nucleic acids. It has also been shown to inhibit the activity of certain viral enzymes, making it a potential candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have antiviral activity against a number of viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee is its versatility as a building block for the synthesis of various bioactive molecules. It is also relatively easy to synthesize and purify, making it a popular choice for use in laboratory experiments. However, one of the main limitations of N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research involving N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee, including the development of new drugs for the treatment of various diseases, the synthesis of new peptides and proteins for use in biotechnology and biochemistry, and the investigation of its potential as a tool for studying the mechanisms of various biological processes. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee and its potential applications in various fields.
In conclusion, N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee is a versatile and promising chemical compound that has the potential to make significant contributions to various fields, including biochemistry, biotechnology, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper.
Métodos De Síntesis
N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 9-methylfluorene-9-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee. The resulting product is then purified through column chromatography to obtain pure N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-carboxamidee.
Propiedades
Fórmula molecular |
C22H19NO2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide |
InChI |
InChI=1S/C22H19NO2/c1-22(21(24)23-15-11-13-16(25-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-14H,1-2H3,(H,23,24) |
Clave InChI |
MIXQSJQAZRDDPK-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)OC |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

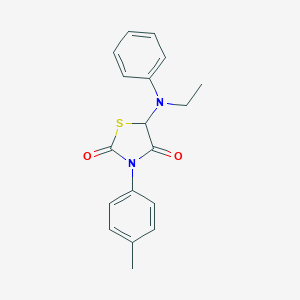
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
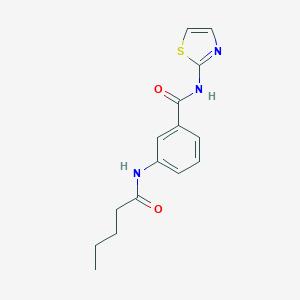
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
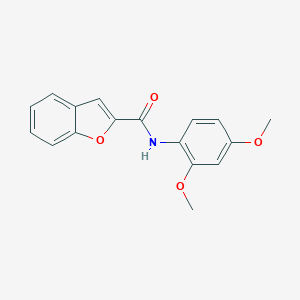
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
